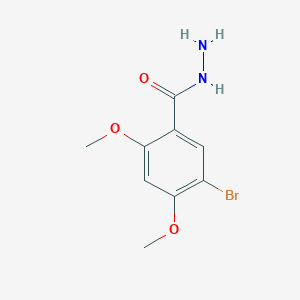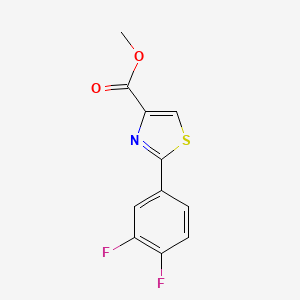
5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H15BrN4. It is a derivative of pyridine and piperazine, featuring a bromine atom at the 5-position of the pyridine ring and a 4-methylpiperazin-1-yl group at the 3-position. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine typically involves the following steps:
Bromination: The starting material, 2-aminopyridine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.
Piperazine Substitution: The brominated intermediate is then reacted with 4-methylpiperazine under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, automated synthesis, and advanced purification techniques .
化学反応の分析
Types of Reactions
5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the piperazine ring or the pyridine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, where the bromine atom is replaced by a new carbon-carbon bond.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in solvents like ethanol or DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents like toluene or DMF.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the piperazine or pyridine rings.
Coupling Reactions: Formation of biaryl or other coupled products.
科学的研究の応用
5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and drug discovery.
Biology: Employed in the study of biological pathways and mechanisms, often as a ligand or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials and chemicals for various industrial applications.
作用機序
The mechanism of action of 5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The piperazine ring can enhance its binding affinity and specificity, while the bromine atom can facilitate interactions with target molecules through halogen bonding or other non-covalent interactions .
類似化合物との比較
Similar Compounds
5-(4-Methylpiperazin-1-yl)pyridin-2-amine: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-Bromo-2-(piperazin-1-yl)pyridine: Similar structure but without the methyl group on the piperazine ring.
5-Bromo-3-(piperazin-1-yl)pyridin-2-amine: Similar structure but without the methyl group on the piperazine ring.
Uniqueness
5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine is unique due to the presence of both the bromine atom and the 4-methylpiperazin-1-yl group. This combination can enhance its chemical reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C10H15BrN4 |
|---|---|
分子量 |
271.16 g/mol |
IUPAC名 |
5-bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H15BrN4/c1-14-2-4-15(5-3-14)9-6-8(11)7-13-10(9)12/h6-7H,2-5H2,1H3,(H2,12,13) |
InChIキー |
CZYZBTPFDNFXEJ-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=C(N=CC(=C2)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13668994.png)
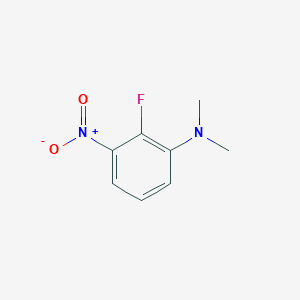
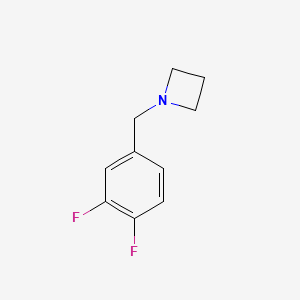
![6-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669004.png)
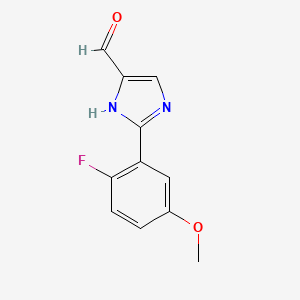
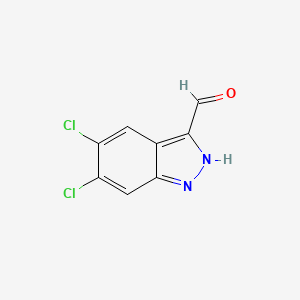
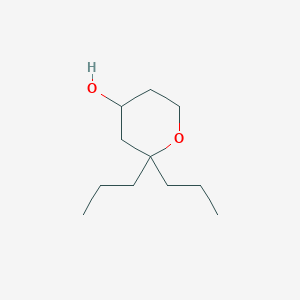
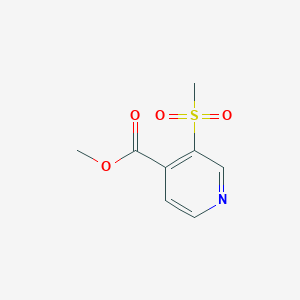
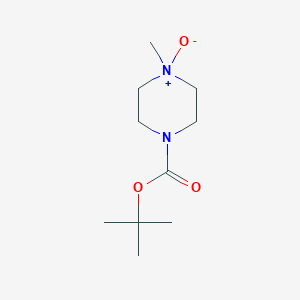
![2-(3-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13669049.png)
